molecular formula C7H14N2S B12127112 2-(Butylthio)-4,5-dihydro-1H-imidazole CAS No. 62059-38-5

2-(Butylthio)-4,5-dihydro-1H-imidazole

Cat. No.: B12127112
CAS No.: 62059-38-5
M. Wt: 158.27 g/mol
InChI Key: IECYSNCSCGTHHH-UHFFFAOYSA-N
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Description

2-(Butylthio)-4,5-dihydro-1H-imidazole is an organic compound characterized by the presence of a butylthio group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-4,5-dihydro-1H-imidazole typically involves the reaction of 1,2-diaminoethane with butylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

    Step 1: 1,2-diaminoethane is reacted with carbon disulfide to form a dithiocarbamate intermediate.

    Step 2: The dithiocarbamate intermediate is then treated with butyl bromide to introduce the butylthio group.

    Step 3: Cyclization of the intermediate under acidic conditions yields this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to form tetrahydroimidazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroimidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-(Butylthio)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The butylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-4,5-dihydro-1H-imidazole
  • 2-(Ethylthio)-4,5-dihydro-1H-imidazole
  • 2-(Propylthio)-4,5-dihydro-1H-imidazole

Uniqueness

2-(Butylthio)-4,5-dihydro-1H-imidazole is unique due to the length and hydrophobic nature of the butylthio group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

62059-38-5

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

2-butylsulfanyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C7H14N2S/c1-2-3-6-10-7-8-4-5-9-7/h2-6H2,1H3,(H,8,9)

InChI Key

IECYSNCSCGTHHH-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NCCN1

Origin of Product

United States

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